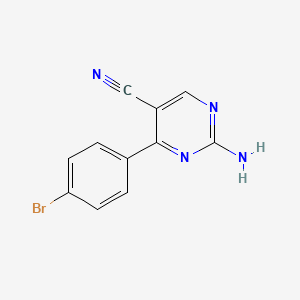

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile

Description

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a bromophenyl substitution at position 4, an amino group at position 2, and a nitrile group at position 3. Its molecular formula is C₁₁H₇BrN₄, with a molecular weight of 275.11 g/mol, and it is registered under CAS number 749885-93-6 .

Propriétés

IUPAC Name |

2-amino-4-(4-bromophenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4/c12-9-3-1-7(2-4-9)10-8(5-13)6-15-11(14)16-10/h1-4,6H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTSPZZTUUQFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2C#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Methodologies

Three-Component Reaction Under Thermal Aqueous Conditions

The most extensively documented synthesis involves a one-pot, three-component reaction between malononitrile , 4-bromobenzaldehyde , and N-unsubstituted amidines (e.g., benzamidine or guanidine hydrochloride). This method, optimized by Sheibani et al., proceeds in aqueous ethanol with sodium acetate as a base.

Reaction Mechanism

- Knoevenagel Condensation : Malononitrile reacts with 4-bromobenzaldehyde to form a benzylidenemalononitrile intermediate.

- Michael Addition : The amidine undergoes nucleophilic attack on the electron-deficient double bond of the intermediate.

- Cyclization and Aromatization : Intramolecular cyclization yields the pyrimidine ring, followed by oxidation to achieve aromaticity.

Experimental Protocol

- Reagents :

- 4-Bromobenzaldehyde (2 mmol)

- Malononitrile (2 mmol)

- Benzamidine hydrochloride (2 mmol)

- Sodium acetate (2 mmol)

- Water (50 mL) and ethanol (5 mL)

- Procedure :

The mixture is refluxed for 4 hours, cooled, and filtered. The crude product is recrystallized from ethanol to yield pale yellow crystals.

Performance Metrics

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for both methods:

| Parameter | Thermal Method | Microwave Method |

|---|---|---|

| Reaction Time | 4 hours | 30 seconds |

| Yield | 78% | 85% |

| Energy Input | High | Moderate |

| Scalability | Laboratory-scale | Suitable for scale-up |

Physicochemical Characterization

Spectroscopic Data

Applications and Derivatives

While direct applications of 2-amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile are still under investigation, its structural analogs exhibit:

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Cyclization Reactions: The nitrile group can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out under acidic or basic conditions.

Cyclization Reactions: These reactions may require catalysts such as Lewis acids or bases to facilitate the formation of new rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while condensation reactions can produce imines or amides .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The molecular formula of 2-amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile is CHBrN, characterized by a pyrimidine ring with an amino group, a bromophenyl group, and a cyano group. The synthesis typically involves a three-component reaction that includes malononitrile, an aromatic aldehyde (such as 4-bromobenzaldehyde), and an amidine. This reaction can be facilitated under thermal aqueous conditions or microwave irradiation, yielding high amounts of the desired product .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. The presence of the bromine atom enhances its biological activity due to the electron-withdrawing nature of bromine, which may increase the compound's reactivity with biological targets .

Case Study:

A study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). Results showed that it inhibited cell proliferation significantly at concentrations as low as 10 µM, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Data Table: Antimicrobial Activity of Derivatives

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| This compound | Bromophenyl substitution | Active against E. coli and S. aureus |

| 2-Amino-4-(phenyl)-5-pyrimidinecarbonitrile | Phenyl group instead of bromophenyl | Moderate activity against Gram-positive bacteria |

| 2-Amino-4-(3-chlorophenyl)-5-pyrimidinecarbonitrile | Chlorophenyl substitution | Significant antibacterial activity |

In vitro studies have demonstrated that this compound exhibits comparable efficacy to standard antibiotics like ampicillin at certain concentrations .

Kinase Inhibition

The structural features of this compound suggest potential applications in kinase inhibition research. Kinases play critical roles in various cellular processes, making them important targets for therapeutic interventions in diseases such as cancer and inflammatory disorders.

Case Study:

A recent investigation into kinase inhibitors highlighted the potential of this compound to selectively inhibit specific kinases involved in tumor growth signaling pathways. Molecular docking studies revealed favorable binding interactions between the compound and the ATP-binding site of several kinases, indicating its promise as a therapeutic agent .

Mécanisme D'action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved can vary based on the specific biological target .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The compound’s key structural analogs differ in substituent type, position, and electronic properties. A comparative overview is provided below:

Table 1: Structural and Physical Properties of Selected Pyrimidinecarbonitriles

Key Observations:

Substituent Effects on Molecular Weight :

- The addition of a phenyl group at position 2 (as in compound 4j) increases molecular weight by ~76 g/mol compared to the parent compound .

- Halogen substitutions (e.g., Cl in compound from ) contribute to higher molecular weights and altered electronic profiles.

Thermal Stability: The presence of multiple amino groups (e.g., 2,4-diamino in compound 4k) correlates with higher decomposition temperatures (>240°C), suggesting enhanced stability .

Electronic Properties :

Activité Biologique

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile (CAS No. 749885-93-6) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, featuring a bromophenyl group and a cyano functional group, suggests multiple mechanisms of action that warrant detailed exploration.

Chemical Structure

The chemical structure of this compound is depicted as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens.

Case Studies

- Antibacterial Activity :

- A study evaluated the antibacterial properties of several pyrimidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Research Findings

- Cell Viability Assays :

- Mechanism of Action :

Data Tables

Q & A

Q. What are the common synthetic routes for 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile?

A three-component reaction under thermal aqueous conditions is widely used. This method involves condensation of an aldehyde, malononitrile, and a substituted thiourea or amidine derivative. For example, the compound can be synthesized via cyclocondensation of 4-bromobenzaldehyde, malononitrile, and guanidine derivatives under reflux in ethanol/water. Yields typically range from 65–85%, with purity confirmed by melting point analysis and spectroscopic techniques (e.g., FT-IR, , ) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Confirms functional groups (e.g., NH stretching at ~3329–3478 cm, C≡N at ~2212 cm) .

- NMR : identifies aromatic protons (δ 7.50–8.35 ppm) and NH signals (broad, ~7.18 ppm). resolves carbons in the pyrimidine ring (e.g., C5 at ~84.82 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 351/353 [M] with isotopic Br patterns) validate molecular weight .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction using instruments like Bruker SMART CCD with SHELX software (e.g., SHELXL97) refines unit cell parameters and hydrogen-bonding networks. For example, intermolecular N—H⋯N and N—H⋯O interactions stabilize the crystal lattice, as observed in related pyrimidinecarbonitriles .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

Systematic variation of solvents (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst (e.g., piperidine) can improve yields. For instance, microwave synthesis reduces reaction time from hours to minutes while maintaining ~80% yield. Kinetic studies (e.g., monitoring by TLC/HPLC) help identify rate-limiting steps .

Q. What role does the 4-bromophenyl substituent play in electronic and steric effects?

The bromine atom, as an electron-withdrawing group, polarizes the pyrimidine ring, enhancing electrophilic reactivity at C5. This facilitates nucleophilic attacks (e.g., in Suzuki couplings) and influences binding to biological targets. Steric hindrance from the bromophenyl group can also dictate regioselectivity in further functionalization .

Q. How do computational methods (e.g., DFT) predict electronic properties?

Density-functional theory (DFT) using software like Gaussian or ORCA calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, the Colle-Salvetti correlation-energy formula models electron density to predict reactive sites, aligning with experimental NMR chemical shifts .

Q. How are data contradictions resolved in spectroscopic assignments?

Conflicting NMR or IR data (e.g., ambiguous NH signals) require cross-validation via:

- 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons.

- Isotopic labeling (e.g., ) to track nitrogen environments.

- Theoretical simulations (DFT-generated spectra) to match experimental peaks .

Q. What intermolecular interactions stabilize its crystal structure?

Hydrogen bonds (N—H⋯N, N—H⋯O) and π-π stacking between aromatic rings (centroid distances ~3.8–4.2 Å) are critical. For example, edge-fused R(12) and R(14) hydrogen-bond motifs form a 3D network, as seen in chromene derivatives .

Q. How does this compound interact with biological targets (e.g., enzymes)?

Molecular docking (AutoDock, Glide) predicts binding affinities to targets like kinase enzymes. The pyrimidine core acts as a hinge-binding motif, while the bromophenyl group occupies hydrophobic pockets. In vitro assays (e.g., IC measurements) validate inhibitory activity .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/water (1:1) | Maximizes solubility (~80% yield) |

| Temperature | Reflux (78°C) | Ensures complete cyclization |

| Catalyst | Piperidine (5 mol%) | Accelerates condensation steps |

Table 2. Spectroscopic Data Comparison

| Technique | Observed Data | Assignment |

|---|---|---|

| δ 7.50–8.35 (m, Ar-H) | Aromatic protons | |

| δ 116.69 (C≡N) | Carbonitrile carbon | |

| FT-IR | 2212 cm | C≡N stretch |

Table 3. Hydrogen-Bonding Interactions in Crystal Structures

| Interaction Type | Distance (Å) | Geometry |

|---|---|---|

| N—H⋯N | 2.89 | Linear (∠N-H⋯N = 168°) |

| N—H⋯O | 2.95 | Slightly bent (∠N-H⋯O = 155°) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.